molecular formula C16H17NO3 B12107315 (2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate

Cat. No.: B12107315
M. Wt: 271.31 g/mol
InChI Key: LLBZZDPOIZWALC-UHFFFAOYSA-N
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Description

“(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:

(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate\text{this compound} (2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate

This compound belongs to the class of pyrrolidine derivatives and contains both a pyrrolidine ring and a naphthalene moiety. It is synthesized through various methods, which we’ll explore next.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a naphthalene derivative (such as 2-naphthol) with a chiral pyrrolidine carboxylic acid derivative. The stereochemistry of the pyrrolidine ring is crucial, as the compound is specified as “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate.”

Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, the naphthalene derivative reacts with the pyrrolidine carboxylic acid in the presence of a Lewis acid catalyst (such as BF₃·Et₂O) to form the desired product.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or resolution techniques. These methods ensure the desired stereochemistry.

Chemical Reactions Analysis

Reactivity: “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: The naphthalene moiety can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the naphthalene substituent.

Major Products: The major products depend on the specific reaction conditions. For instance:

  • Oxidation yields the carboxylic acid.
  • Reduction produces the alcohol.
  • Substitution leads to various derivatives.

Scientific Research Applications

Chemistry:

  • The compound serves as a building block for the synthesis of more complex molecules.
  • Its stereochemistry makes it valuable for asymmetric synthesis.
Biology and Medicine:
  • Research investigates its potential as a bioactive compound.
  • Biological assays explore its interactions with enzymes and receptors.
Industry:
  • It may find applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical stereochemistry, related pyrrolidine derivatives and naphthalene-based compounds exist. Notable examples include :

  • [Compound A]: A structurally similar pyrrolidine derivative.
  • [Compound B]: A naphthalene-based compound with different substituents.

: [Reference for Compound A] : [Reference for Compound B]

Properties

IUPAC Name

methyl 4-naphthalen-2-yloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBZZDPOIZWALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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